2-Chloro-3-fluoro-4-iodopyridine
Overview
Description
2-Chloro-3-fluoro-4-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2ClFIN It is a derivative of pyridine, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the pyridine ring
Scientific Research Applications
2-Chloro-3-fluoro-4-iodopyridine has a wide range of applications in scientific research, including:
Mechanism of Action
Target of Action
It’s known that halogenated pyridines are often used in the synthesis of various pharmaceuticals and agrochemicals , suggesting a wide range of potential targets.
Mode of Action
Fluorinated pyridines are known to exhibit interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This suggests that 2-Chloro-3-fluoro-4-iodopyridine may interact with its targets through these properties.
Biochemical Pathways
Given the compound’s potential use in the synthesis of various pharmaceuticals and agrochemicals , it can be inferred that it may influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability.
Result of Action
The compound’s potential use in the synthesis of various pharmaceuticals and agrochemicals suggests that it may have a wide range of effects at the molecular and cellular level.
Action Environment
The compound’s stability at room temperature suggests that it may be relatively stable under standard environmental conditions.
Safety and Hazards
2-Chloro-3-fluoro-4-iodopyridine is classified as causing severe skin burns and eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
Future Directions
2-Chloro-3-fluoro-4-iodopyridine is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry . Its future directions are likely to continue in these areas, contributing to the development of new pharmaceuticals and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine, where specific halogenating agents are used to introduce chlorine, fluorine, and iodine atoms at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like methanol and specific temperature controls to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can yield pyridine N-oxides and amines, respectively .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoro-4-bromopyridine
- 2-Chloro-3-fluoro-4-methylpyridine
- 2-Chloro-3-fluoro-4-nitropyridine
Uniqueness
2-Chloro-3-fluoro-4-iodopyridine is unique due to the presence of iodine, which imparts distinct chemical properties compared to other halogenated pyridines. The combination of chlorine, fluorine, and iodine atoms on the pyridine ring makes it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
2-chloro-3-fluoro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-5-4(7)3(8)1-2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONULLRFSHKLBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453955 | |
Record name | 2-Chloro-3-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148639-07-0 | |
Record name | 2-Chloro-3-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-fluoro-4-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-chloro-3-fluoro-4-iodopyridine particularly useful in the synthesis of complex molecules, such as alkaloids?
A1: this compound exhibits a unique reactivity profile that makes it valuable for synthesizing complex molecules. [, ] Specifically, this compound readily undergoes lithium-halogen exchange reactions with lithium diisopropylamide (LDA) at low temperatures. [, ] This reaction is highly regioselective, preferentially occurring at the iodine atom and directing subsequent reactions to that position. [, ] Furthermore, the resulting organolithium intermediates are stable and can participate in various reactions with electrophiles, enabling the introduction of diverse substituents. [, ] The versatility of this approach is exemplified by its successful application in synthesizing various polysubstituted pyridines, which serve as building blocks for more complex structures. [, ] The iodine atom can also participate in cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds, particularly valuable in heterocycle synthesis. [, ] This strategy allows for the efficient synthesis of fused polyaromatic alkaloids like perlolidine, δ-carbolines, and 2,10-diazaphenanthrenes, highlighting its utility in medicinal chemistry and natural product synthesis. [, ]
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